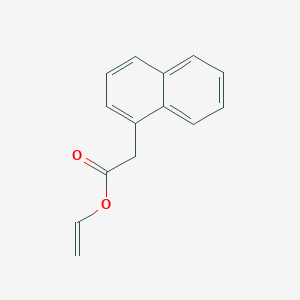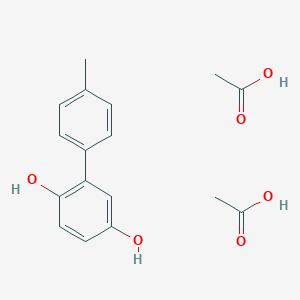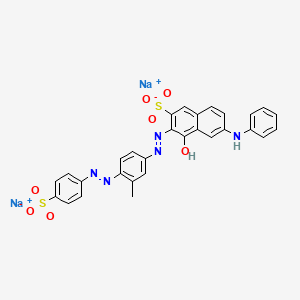![molecular formula C7H10N2 B14457450 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene CAS No. 71807-24-4](/img/structure/B14457450.png)
7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethylidene-2,3-diazabicyclo[221]hept-2-ene is a chemical compound with the molecular formula C7H10N2 It belongs to the class of diazabicyclo compounds, which are characterized by a bicyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene typically involves the reaction of ethylidene derivatives with 2,3-diazabicyclo[2.2.1]hept-2-ene. The reaction conditions often require the use of solvents such as acetonitrile or water and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and solvents would be used on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being carried out .
Major Products
The major products formed from these reactions can include a variety of substituted diazabicyclo compounds, as well as cycloalkene derivatives and other related structures .
Aplicaciones Científicas De Investigación
7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The compound can undergo denitrogenation, leading to the formation of cycloalkene derivatives through migration-type mechanisms. This process involves the breaking and forming of chemical bonds, which can be analyzed using quantum topological methods to understand the electron density transfers and the evolution of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene include:
- 2,3-Diazabicyclo[2.2.1]hept-2-ene
- 1,4-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene
- Various substituted diazabicyclo compounds
Uniqueness
What sets this compound apart from these similar compounds is its unique ethylidene group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying specific chemical reactions and for developing new synthetic methods.
Propiedades
Número CAS |
71807-24-4 |
|---|---|
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
7-ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H10N2/c1-2-5-6-3-4-7(5)9-8-6/h2,6-7H,3-4H2,1H3 |
Clave InChI |
OZQBLFZOKVIGJX-UHFFFAOYSA-N |
SMILES canónico |
CC=C1C2CCC1N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)

![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
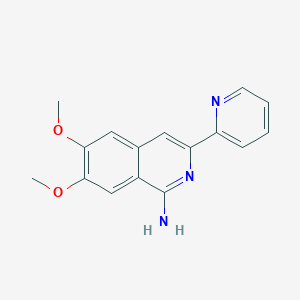
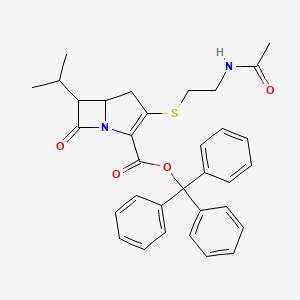

![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
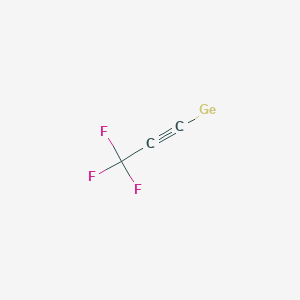
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14457420.png)
